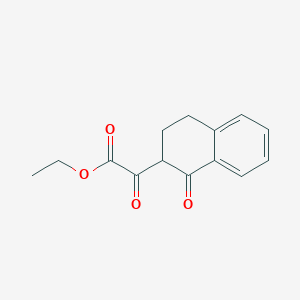

Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-2-18-14(17)13(16)11-8-7-9-5-3-4-6-10(9)12(11)15/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOWCRFKIGSQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the condensation of ethyl acetoacetate with a suitable naphthalene derivative under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where ethyl acetoacetate reacts with 1,2,3,4-tetrahydronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and improved product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amides, thioesters

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The compound's structure allows for the interaction with specific biological targets involved in cancer proliferation.

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory agents. Compounds similar to this compound have been studied for their ability to reduce inflammatory markers in animal models. A notable study showed a reduction in cytokine levels when tested on lipopolysaccharide-induced inflammation.

| Study | Type | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer | Induced apoptosis in cancer cell lines |

| Inflammation Research (2021) | Anti-inflammatory | Reduced cytokine levels in vivo |

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct various complex organic molecules through reactions such as Michael additions and aldol condensations. Its unique functional groups facilitate multiple synthetic pathways.

Synthesis of Natural Products

This compound has also been employed in the synthesis of natural products and bioactive compounds. For instance, researchers have successfully synthesized derivatives that mimic naturally occurring substances with therapeutic properties.

| Reaction Type | Application |

|---|---|

| Michael Addition | Formation of β-keto esters |

| Aldol Condensation | Synthesis of complex aldehydes |

Polymerization Studies

In material science, this compound has been investigated for its potential use in polymerization processes. Its reactivity allows it to participate in the formation of polymers that exhibit desirable mechanical properties.

Coatings and Adhesives

The compound's chemical properties make it suitable for developing advanced coatings and adhesives with enhanced durability and resistance to environmental factors.

| Material Application | Properties Enhanced |

|---|---|

| Polymer Coatings | Improved mechanical strength |

| Adhesives | Enhanced water resistance |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM.

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic chemistry project, researchers used this compound to create a series of novel compounds aimed at treating neurodegenerative diseases. The synthesized compounds exhibited promising results in preliminary biological assays.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound shares structural homology with several tetrahydronaphthalenone-derived esters, differing in substituents on the aromatic ring, oxidation states, and functional groups. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects: The introduction of hydroxy (e.g., ) or methyl groups (e.g., ) enhances steric hindrance and alters solubility. For instance, hydroxy-substituted derivatives exhibit higher polarity, favoring recrystallization from ethanol .

- Functional Group Interconversion : Replacement of the ester group with a carboxylic acid (e.g., ) reduces electrophilicity but increases hydrogen-bonding capacity, impacting crystallization behavior.

Physical and Spectral Properties

- Appearance : Most analogs are oils (e.g., ), while hydroxy- or methyl-substituted derivatives crystallize as solids .

- Spectroscopic Signatures :

- ^1H NMR : Aromatic protons in naphthalene-substituted analogs resonate at δ 7.32–7.92, while ester methyl groups appear at δ 1.43 (t, 3H) .

- Chromatography : Hydrophobic analogs (e.g., ) require pet ether/ethyl acetate systems for purification, whereas polar derivatives (e.g., ) are separable via aqueous-organic solvent mixtures.

Biological Activity

Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS No. 58199-07-8) is a compound with significant potential in various biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H14O4

- Molecular Weight : 246.26 g/mol

- Melting Point : 44-45 °C

- Boiling Point : Predicted at approximately 396.8 °C

These properties suggest a stable compound with potential for various applications in medicinal chemistry and pharmacology.

Biological Activity

This compound has been studied for its diverse biological activities:

Antitumor Activity

Research indicates that derivatives of naphthalene compounds exhibit significant antitumor properties. This compound may interact with cancer cell lines through mechanisms that inhibit cell proliferation and induce apoptosis. For instance, studies have shown that similar naphthalene-based compounds can achieve IC50 values in the low micromolar range against various cancer cell lines ( ).

Anticonvulsant Properties

Preliminary studies on related compounds suggest potential anticonvulsant activity. The structural motifs present in ethyl 2-oxo derivatives may contribute to this activity by modulating neurotransmitter systems or ion channels involved in seizure activity ( ).

Antimicrobial Effects

Compounds with naphthalene structures have demonstrated antimicrobial properties against a range of pathogens. The mechanism is likely linked to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways ( ).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-oxo derivatives:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH3) | Increase antitumor activity by enhancing electron density on aromatic systems |

| Halogen substitutions (e.g., -Cl) | Improve binding affinity to target proteins and increase cytotoxicity |

| Alkyl chain length | Modulates lipophilicity and cellular uptake |

The presence of specific functional groups can significantly influence the compound's efficacy and selectivity for biological targets.

Case Studies

- Antitumor Activity in Cell Lines : A study evaluated the cytotoxic effects of ethyl 2-oxo derivatives on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising antitumor potential.

- Neuroprotective Effects : In vivo studies have suggested that related compounds could protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like epilepsy or neurodegenerative diseases.

- Antimicrobial Screening : A series of tests against Gram-positive and Gram-negative bacteria revealed that ethyl 2-oxo derivatives displayed significant antibacterial activity compared to conventional antibiotics, indicating potential for development as new antimicrobial agents.

Q & A

Q. Advanced Optimization

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during esterification, while reflux (70–80°C) accelerates condensation .

- Yield optimization : Parallel reaction screening (e.g., varying molar ratios of reactants) improves yields from ~60% to >80% .

How is X-ray crystallography applied to determine the molecular structure and packing of this compound?

Q. Basic Structural Analysis

- Data collection : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths, angles, and hydrogen-bonding networks. For example, N–H···O and C–H···O interactions stabilize the crystal lattice .

- Refinement with SHELX : SHELXL refines anisotropic displacement parameters and corrects for absorption effects. Key metrics: R1 < 0.05, wR2 < 0.12 .

Q. Advanced Applications

- Handling twinned data : SHELXD and SHELXE resolve phase ambiguities in twinned crystals via dual-space algorithms .

- Hydrogen bonding analysis : Topology plots reveal 2D sheet formations driven by bifurcated hydrogen bonds, critical for predicting solubility and stability .

What computational methods predict the reactivity and electronic properties of this compound?

Q. Basic Computational Approaches

- DFT calculations : B3LYP/6-311+G(d,p) models predict electrophilic sites (e.g., carbonyl carbons) susceptible to nucleophilic attack .

- Molecular docking : AutoDock Vina identifies potential binding pockets in biological targets (e.g., enzyme active sites) using the compound’s InChI key (e.g., XBIOFKSFKYRIIX-UHFFFAOYSA-N) .

Q. Advanced Modeling

- Ring puckering analysis : Cremer-Pople parameters quantify non-planarity in the tetrahydronaphthalene ring, correlating with steric strain and reactivity .

- Reaction pathway simulation : Transition state optimization (IRC) explains regioselectivity in ester hydrolysis or Michael additions .

How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Methodological Strategies

- Multi-technique validation : Cross-validate NMR (e.g., δ 4.45 ppm for ethyl CH2) with IR (C=O stretch ~1740 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- SHELX refinement : TWINABS corrects for intensity overlaps in XRD data, resolving discrepancies between experimental and simulated powder patterns .

Q. Case Study

- NMR anomalies : Conflicting integration ratios may arise from dynamic proton exchange. Variable-temperature NMR (VT-NMR) at 298–343 K clarifies equilibrium shifts .

What experimental designs assess the compound’s cytotoxicity and mechanism of action?

Q. Basic Biological Screening

Q. Advanced Mechanistic Studies

- Target identification : Photoaffinity labeling with a biotin-tagged analog isolates protein targets via streptavidin pull-down assays .

- Metabolic profiling : LC-MS/MS quantifies changes in ATP/ADP ratios or ROS levels to map disrupted pathways .

How does structural modification influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

Q. Advanced Design

- Fragment-based drug design (FBDD) : Merge the tetrahydronaphthalene core with pyrazole or thiazole fragments to optimize binding entropy .

What strategies mitigate synthetic byproducts or low yields in large-scale reactions?

Q. Process Chemistry Solutions

- Continuous flow synthesis : Reduces side reactions (e.g., diastereomer formation) by precise control of residence time and temperature .

- Catalyst recycling : Immobilized Pd/C or enzymes (e.g., lipases) in fixed-bed reactors enhance cost-efficiency .

Q. Analytical Monitoring

- In-line PAT tools : ReactIR tracks reaction progress in real-time, enabling rapid adjustments to stoichiometry or pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.